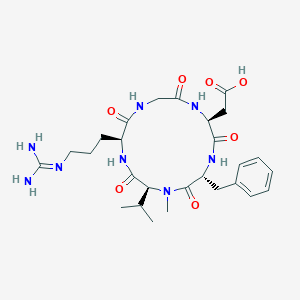

Cilengitide

Description

Properties

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLYAMJWYAIXIA-VWNVYAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044035 | |

| Record name | Cilengitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188968-51-6 | |

| Record name | Cilengitide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilengitide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilengitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILENGITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cilengitide mechanism of action in glioblastoma

An In-Depth Technical Guide to the Mechanism of Action of Cilengitide in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Its pathology is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and robust angiogenesis. Integrins, particularly αvβ3 and αvβ5, are cell surface receptors that are overexpressed on both glioma cells and tumor-associated endothelial cells, playing a pivotal role in these malignant processes. This compound (formerly EMD 121974), a synthetic cyclic pentapeptide, was developed as a selective and potent antagonist of these specific integrins. This document provides a detailed technical overview of this compound's mechanism of action, summarizing key preclinical data, outlining downstream signaling effects, and providing methodologies for its study. While phase III clinical trials ultimately did not demonstrate a survival benefit leading to the discontinuation of its development for GBM, the study of this compound has provided invaluable insights into the role of integrins in cancer biology.

Introduction to this compound and its Targets

This compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, designed to mimic the binding motif of extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin.[1] By competitively binding to αvβ3 and αvβ5 integrins, this compound effectively blocks the interaction between the cell and its surrounding matrix.[2] This disruption of cell-matrix adhesion is the foundational event that triggers its anti-tumor effects. These integrins are crucial for mediating cell survival, migration, and angiogenesis, making them an attractive therapeutic target in GBM.[3][4]

Core Mechanism of Action

This compound exerts a dual-pronged attack on glioblastoma by targeting both the tumor cells directly and the tumor's supportive vasculature.

-

Anti-Angiogenic Effect: On vascular endothelial cells, integrin engagement with the ECM is essential for the survival and proliferation required to form new blood vessels. By blocking this interaction, this compound induces a specific form of programmed cell death known as anoikis (detachment-induced apoptosis) in activated endothelial cells, thereby inhibiting angiogenesis.[3][5]

-

Direct Anti-Tumor Effect: Glioblastoma cells also express αvβ3 and αvβ5 integrins, which they use to migrate along ECM tracks and invade surrounding brain tissue. This compound's inhibition of these integrins on glioma cells leads to cellular detachment, inhibition of proliferation, and the induction of apoptosis.[6][7]

This dual mechanism is depicted in the logical diagram below.

Disruption of Key Signaling Pathways

The cellular effects of this compound are mediated by the disruption of intracellular signaling cascades that are normally initiated by integrin-ECM binding. The central hub for this signaling is the Focal Adhesion Kinase (FAK).

Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation. This event creates a docking site for other signaling proteins, most notably Src family kinases. The subsequent activation of the FAK/Src complex initiates multiple downstream pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[8]

This compound prevents the initial integrin clustering and activation, thereby inhibiting the phosphorylation and activation of FAK, Src, and Akt.[6][7] This loss of pro-survival signaling ultimately leads to the disassembly of the cytoskeleton, cellular detachment, and apoptosis in both endothelial and glioma cells.[6][7]

Quantitative Preclinical Data

The potency of this compound has been quantified in various preclinical assays. The data highlight its high affinity for its targets and its effects at the cellular level.

| Parameter | Target/Assay | Value | Reference(s) |

| Binding Affinity (IC50) | Isolated αvβ3 Integrin | 0.6 nM - 4 nM | [4][9] |

| Isolated αvβ5 Integrin | 79 nM | [4] | |

| Cellular Activity (IC50) | Inhibition of cell attachment to Vitronectin | ~400 nM | [4][8] |

| In Vitro Efficacy | Concentration range for inducing detachment and modest viability loss in glioma cell lines | 1 - 100 µM | [1] |

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of core in vitro and in vivo experimental procedures.

Protocol: Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate glioblastoma cells (e.g., U87MG, LN-229) in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.

-

Measurement: If using MTT, add 100 µL of DMSO to solubilize the formazan crystals. Measure the absorbance at 450-570 nm using a microplate reader.[10][11] The absorbance is directly proportional to the number of viable cells.

Protocol: Western Blot for FAK/Src/Akt Phosphorylation

This technique is used to detect the phosphorylation status of key signaling proteins.

-

Cell Treatment & Lysis: Culture glioma or endothelial cells to ~80% confluency. Treat with this compound (e.g., 10-50 µg/ml) for short time points (e.g., 15, 30, 60, 120 minutes). Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Tyr397), phospho-Src (Tyr418), phospho-Akt (Ser473), and their total protein counterparts overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][12]

Protocol: Orthotopic Glioblastoma Mouse Model

This in vivo model recapitulates the growth of human glioblastoma in its native brain environment.

-

Cell Preparation: Culture a human glioblastoma cell line (e.g., U251, Gli36) and harvest cells during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

-

Animal Anesthesia: Anesthetize an immunocompromised mouse (e.g., athymic nude or SCID) and secure it in a stereotactic frame.

-

Surgical Procedure: Create a small burr hole in the skull over the desired injection site (e.g., the right frontal lobe).

-

Intracranial Injection: Slowly inject 2-5 µL of the cell suspension (containing 100,000 - 250,000 cells) into the brain parenchyma using a Hamilton syringe.

-

Post-Operative Care: Suture the scalp and provide appropriate post-operative care, including analgesics.

-

Tumor Growth & Treatment: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI. Once tumors are established, begin treatment regimens with this compound (e.g., administered intravenously or intraperitoneally) and/or other therapies like radiation.[5][13][14]

-

Endpoint Analysis: Monitor animal survival or sacrifice animals at defined endpoints to analyze tumor histology and molecular markers.

Conclusion and Future Perspectives

This compound is a highly specific inhibitor of αvβ3 and αvβ5 integrins that disrupts the core cellular processes of angiogenesis and tumor cell invasion in glioblastoma. Its mechanism is rooted in the inhibition of integrin-mediated cell-matrix adhesion, which abrogates downstream pro-survival signaling through the FAK/Src/Akt pathway, ultimately inducing apoptosis in both tumor and endothelial cells. Although this compound did not succeed in late-stage clinical trials for glioblastoma, its development has profoundly advanced our understanding of integrin biology in cancer. The detailed mechanisms and protocols described herein provide a valuable foundation for future research into integrin-targeted therapies and the complex interplay between tumor cells and their microenvironment.

References

- 1. This compound modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 3. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a Selective Integrin Inhibitor for αvβ3 and αvβ5 Receptor | MedChemExpress [medchemexpress.eu]

- 5. This compound in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. radiation-sensitization-of-glioblastoma-by-cilengitide-has-unanticipated-schedule-dependency - Ask this paper | Bohrium [bohrium.com]

- 14. oncology.labcorp.com [oncology.labcorp.com]

The Role of Cilengitide in Inhibiting Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Cilengitide, a cyclic pentapeptide antagonist of αvβ3 and αvβ5 integrins, and its role as an inhibitor of angiogenesis. We will explore its mechanism of action, downstream signaling effects, and the experimental methodologies used to characterize its anti-angiogenic properties.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1][2] Tumor-associated endothelial cells upregulate the expression of specific cell surface receptors, including the integrins αvβ3 and αvβ5, making them attractive targets for anti-cancer therapies.[3][4][5]

This compound (formerly EMD 121974), a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, was designed as a potent and selective antagonist of αvβ3 and αvβ5 integrins.[4][6][7] It competitively binds to these integrins, preventing their interaction with extracellular matrix (ECM) proteins like vitronectin, which is crucial for the survival and migration of angiogenic endothelial cells and certain tumor cells.[1][3][6] This guide details the molecular mechanisms through which this compound exerts its anti-angiogenic effects.

Mechanism of Action

This compound's primary mechanism involves the disruption of integrin-mediated cell adhesion and signaling, which culminates in the induction of apoptosis in proliferating endothelial cells and direct effects on tumor cells expressing the target integrins.

Competitive Antagonism of αvβ3 and αvβ5 Integrins

Integrins are heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell survival, proliferation, and migration.[1][6] The αvβ3 and αvβ5 integrins are particularly overexpressed on activated endothelial cells and various tumor cells, including glioblastoma.[2][4][5] this compound mimics the RGD binding motif found in ECM proteins, allowing it to bind with high affinity to the ligand-binding site of these integrins.[3][8] This competitive inhibition blocks the adhesion of endothelial and tumor cells to the ECM, a process essential for neovascularization and tumor invasion.[1][6]

Inhibition of Downstream Signaling Pathways

The binding of integrins to the ECM initiates a cascade of intracellular signals known as "outside-in signaling," which is critical for cell survival and proliferation.[6] A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases. Upon integrin clustering, FAK is autophosphorylated, creating a docking site for Src. The resulting FAK/Src complex then phosphorylates a host of downstream targets, including the PI3K/Akt pathway, which promotes cell survival.

This compound's blockade of integrin-ligand interaction prevents the activation of this cascade. Studies have shown that treatment with this compound leads to a significant reduction in the phosphorylation of FAK, Src, and Akt in both endothelial and glioma cells.[3][9][10] This inhibition disrupts the pro-survival signals emanating from the ECM, ultimately leading to a form of programmed cell death known as anoikis (detachment-induced apoptosis).[11][12][13]

Quantitative Efficacy Data

The anti-angiogenic and anti-tumor effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line(s) | Substrate / Condition | Endpoint | Result | Reference(s) |

| Integrin Binding | Purified αvβ3 | - | IC50 | 0.6 nM | [11][12] |

| Cell Adhesion | HUVEC, Glioma cells | Vitronectin | IC50 | Low µM range | [3][8] |

| Cell Proliferation | HMEC-1 | Uncoated dishes, 72h | Inhibition | Significant decrease at 1, 5, 50 µg/ml | [3] |

| Cell Proliferation | U87MG Glioma | - | Inhibition | 35% decrease at 72h | [14] |

| Apoptosis | HUVEC, G28/G44 Glioma | Uncoated dishes, 24h | Anoikis | Dose-dependent increase | [3] |

| Cell Migration | U87MG, LNT-229 | - | Migration | Concentration-dependent increase | [14] |

| Matrigel Invasion | LN-308 Glioma | Matrigel | Invasion | Significant reduction | [14] |

| Tube Formation | Endothelial Cells | Matrigel | Tube Formation | Inhibition | [6][15] |

Note: Some studies have reported a paradoxical increase in migration at certain concentrations, highlighting the complexity of integrin signaling.[14]

Table 2: In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosing Regimen | Primary Outcome(s) | Result | Reference(s) |

| Nude Mouse | U87MG Glioblastoma | Daily IP injection | Tumor Volume, MVD (CD31) | Tumor growth suppressed, MVD remained low | [16] |

| Nude Mouse | Various Xenografts | - | Tumor Growth, Metastasis | Retardation of tumor growth and metastasis | [6] |

| Rabbit Cornea | - | - | Angiogenesis | Inhibition of angiogenesis | [8] |

| Chick Chorioallantoic Membrane (CAM) | - | - | Angiogenesis | Inhibition of angiogenesis | [8] |

Key Experimental Protocols

The characterization of this compound's anti-angiogenic properties relies on a set of standardized in vitro and in vivo assays. Detailed methodologies for several key experiments are provided below.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit cell attachment to an ECM substrate.

Protocol:

-

Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) and incubated overnight at 4°C. Plates are then washed with PBS and blocked with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Endothelial or tumor cells are harvested, washed, and resuspended in serum-free medium.

-

Treatment and Seeding: Cells are pre-incubated with various concentrations of this compound or a control peptide for 30 minutes at 37°C.

-

Incubation: The cell suspensions are then seeded onto the pre-coated wells (e.g., 5 x 10⁴ cells/well) and allowed to adhere for 1-2 hours at 37°C.

-

Washing: Non-adherent cells are removed by gently washing the wells 2-3 times with PBS.

-

Quantification: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as 0.1% crystal violet. The dye is then solubilized (e.g., with 10% acetic acid), and the absorbance is read on a microplate reader. The percentage of adhesion inhibition is calculated relative to untreated control wells.

Western Blotting for FAK/Src Phosphorylation

This method is used to detect changes in the activation state of key signaling proteins following this compound treatment.[3][9]

Protocol:

-

Cell Culture and Treatment: Cells (e.g., HUVECs or glioma cells) are grown to sub-confluency and then serum-starved for 24 hours. Cells are then treated with various concentrations of this compound (e.g., 20, 40, 60 µg/ml) for a specified time (e.g., 30-60 minutes).[3]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (e.g., p-FAK Y397), phosphorylated Src (e.g., p-Src Y416), and their total protein counterparts, as well as a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometric analysis is performed to quantify changes in protein phosphorylation relative to total protein and the loading control.

In Vivo Tumor Xenograft Model

This model assesses the efficacy of this compound in suppressing tumor growth and angiogenesis in a living organism.[16]

Protocol:

-

Cell Preparation: A human tumor cell line (e.g., U87MG glioblastoma) is cultured and harvested. A specific number of cells (e.g., 10⁵) are resuspended in a small volume of sterile medium or Matrigel.

-

Tumor Implantation: The cell suspension is stereotactically injected into the brain (orthotopic model) or subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[16]

-

Treatment: Once tumors are established (e.g., 5 days post-injection), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of this compound, while the control group receives a vehicle solvent.[16]

-

Monitoring: Tumor volume is monitored regularly using calipers (for subcutaneous models) or advanced imaging techniques. Animal weight and health are also monitored.

-

Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised. Tumors are weighed and processed for histological analysis.

-

Immunohistochemistry: Tumor sections are stained with antibodies against markers of cell proliferation (e.g., Ki-67) and endothelial cells (e.g., CD31) to assess microvessel density (MVD). The reduction in MVD in the this compound-treated group compared to the control group indicates an anti-angiogenic effect.[16]

Clinical Context and Conclusion

This compound was the first integrin antagonist to enter advanced clinical development for cancer therapy, showing promising early-phase activity in recurrent glioblastoma.[4][8] It was investigated extensively, often in combination with standard chemoradiotherapy.[1][4] However, a pivotal Phase III trial (CENTRIC) for newly diagnosed glioblastoma did not meet its primary endpoint of improving overall survival.[17][18]

Despite this clinical setback, the study of this compound has provided invaluable insights into the role of αvβ3 and αvβ5 integrins in angiogenesis and tumor biology. It demonstrated that targeting these integrins can effectively inhibit tumor angiogenesis by disrupting critical cell adhesion and survival signaling pathways, primarily through the FAK/Src/Akt axis. The preclinical data remains a strong testament to the validity of integrins as anti-angiogenic targets. Future research may focus on identifying patient populations who could benefit most from integrin-targeted therapies or on developing next-generation antagonists with improved pharmacological properties.[17]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 3. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Agents Targeting Angiogenesis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the integrin inhibitor this compound on TGF-beta signaling. - ASCO [asco.org]

- 6. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase I and Correlative Biology Study of this compound in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 12. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bimodal anti-glioma mechanisms of this compound demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The integrin inhibitor this compound enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of the angiogenesis inhibitor this compound (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. oncotarget.com [oncotarget.com]

The Journey of Cilengitide: From Discovery to Synthesis of a Cyclic Peptide Integrin Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cilengitide (EMD 121974) is a cyclic pentapeptide that has been the subject of extensive research due to its potent and selective inhibition of αv integrins, key mediators in angiogenesis and tumor progression. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the scientific journey of this significant molecule. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound is rooted in the pioneering work of Ruoslahti and Pierschbacher in the early 1980s, who identified the Arginine-Glycine-Aspartic acid (RGD) motif as a crucial recognition sequence for integrin-mediated cell adhesion to the extracellular matrix (ECM).[1] This discovery paved the way for the development of RGD-based molecules as potential therapeutics.

This compound was designed and synthesized at the Technical University of Munich in collaboration with Merck KGaA.[2][3] The development strategy, led by Professor Horst Kessler, focused on overcoming the low affinity and lack of selectivity of linear RGD peptides. Their approach involved two key innovations:

-

Cyclization: Constraining the peptide backbone into a cyclic structure to reduce conformational flexibility and lock the peptide into a bioactive conformation.

-

Spatial Screening: A novel procedure to optimize the spatial arrangement of the pharmacophoric residues.

This led to the development of the parent compound, cyclo(-RGDfV-), which demonstrated a 100 to 1000-fold increase in activity compared to linear RGD peptides and high selectivity for αvβ3 integrin over the platelet receptor αIIbβ3.[4][5] Further optimization through N-methylation of the peptide bond between Phenylalanine and Valine resulted in this compound, cyclo(-RGDf(NMe)V-), with even greater antagonistic activity.[3][5][6][7]

Chemical Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for peptide manufacturing.

Solid-Phase Synthesis Protocol

The following protocol outlines a general approach for the solid-phase synthesis of this compound. Specific reagents and conditions may be optimized.

Materials:

-

Wang Resin

-

Fmoc-protected amino acids (Fmoc-L-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-N-Me-L-Val-OH)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Coupling reagents: HBTU, HATU, or TBTU

-

Activator: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water

-

Cyclization reagent: DPPA (Diphenylphosphoryl azide)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF.

-

First Amino Acid Coupling: Couple Fmoc-L-Asp(OtBu)-OH to the resin using a coupling reagent and DIEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-N-Me-L-Val-OH, and Fmoc-D-Phe-OH) following steps 2 and 3 for each amino acid.

-

Side-Chain Deprotection of Aspartic Acid: Selectively remove the OtBu protecting group from the aspartic acid side chain.

-

On-Resin Cyclization: Perform the head-to-tail cyclization of the linear peptide on the solid support using a cyclization reagent like DPPA.

-

Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain this compound as a white powder.

Experimental Workflow for Solid-Phase Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action: Integrin Inhibition and Downstream Signaling

This compound exerts its biological effects by selectively targeting and inhibiting the αvβ3, αvβ5, and α5β1 integrins.[4][5] These integrins are overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making them attractive targets for cancer therapy.

By binding to these integrins, this compound competitively inhibits the binding of their natural ligands in the extracellular matrix, such as vitronectin, fibronectin, and osteopontin. This disruption of cell-matrix interactions triggers a cascade of intracellular events, ultimately leading to anti-angiogenic and anti-tumor effects.

The primary signaling pathway affected by this compound is the Focal Adhesion Kinase (FAK)/Src/AKT pathway.[2][5] Integrin ligation normally leads to the recruitment and autophosphorylation of FAK at focal adhesions. Phosphorylated FAK then serves as a docking site for Src family kinases, leading to the activation of downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

This compound-mediated inhibition of integrin signaling leads to:

-

Decreased FAK and Src phosphorylation: This disrupts the central hub of integrin-mediated signaling.[5]

-

Inhibition of the AKT pathway: Reduced AKT activation promotes apoptosis.[5]

-

Induction of Apoptosis (Anoikis): By disrupting cell adhesion, this compound induces a specific type of apoptosis in endothelial and tumor cells known as anoikis, which occurs upon loss of cell anchorage.[4][5][8]

-

Inhibition of Angiogenesis: By inducing apoptosis in activated endothelial cells, this compound effectively halts the formation of new blood vessels that are essential for tumor growth.[4]

This compound's Inhibition of the FAK/Src/AKT Signaling Pathway

Caption: this compound inhibits integrin binding to the ECM, leading to decreased FAK, Src, and AKT phosphorylation, which in turn inhibits cell proliferation and survival, and induces apoptosis.

Quantitative Data

The potency of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data for its binding affinity and biological activity.

Table 1: Inhibitory Potency of this compound against Purified Integrins

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 0.61[2] |

| αvβ5 | 8.4[2] |

| α5β1 | 14.9[2] |

Table 2: Inhibition of Ligand Binding to Integrins by this compound

| Integrin Subtype | Ligand | IC50 (nM) |

| αvβ3 | Vitronectin | 4[2] |

| αvβ5 | Vitronectin | 79[2] |

Experimental Protocols for Biological Evaluation

The biological activity of this compound has been extensively characterized using a variety of in vitro and in vivo assays. Detailed protocols for key experiments are provided below.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of cells to an ECM-coated surface.

Materials:

-

96-well microtiter plates

-

Extracellular matrix protein (e.g., Vitronectin, Fibronectin)

-

Cell line expressing target integrins (e.g., U87MG glioma cells)

-

This compound

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 1% SDS)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.

-

Blocking: Wash the wells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Adhesion: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Staining: Fix the adherent cells and stain with Crystal Violet solution for 10-15 minutes.

-

Quantification: Wash the wells to remove excess stain and solubilize the bound dye with a solubilization buffer. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of adherent cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound through the detection of phosphatidylserine externalization and membrane integrity.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Tumor cell line (e.g., U87MG)

-

This compound

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.

-

Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a specified dosing schedule and dose. The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Workflow for In Vivo Xenograft Model Evaluation

Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft tumor model.

Conclusion

This compound stands as a testament to the power of rational drug design, evolving from the fundamental discovery of the RGD motif to a highly potent and selective cyclic peptide inhibitor of key integrins involved in cancer progression. This technical guide has provided a comprehensive overview of its discovery, a detailed protocol for its synthesis, an elucidation of its mechanism of action, a summary of its quantitative potency, and standardized protocols for its biological evaluation. While clinical trials have yielded mixed results, the scientific journey of this compound has provided invaluable insights into integrin biology and the development of peptide-based therapeutics. The information presented herein serves as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of targeting integrin signaling pathways.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cilengitide: A Technical Guide to the Selective αvβ3 and αvβ5 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilengitide (EMD 121974) is a potent, selective, and cyclic pentapeptide antagonist of αvβ3 and αvβ5 integrins.[1][2] Developed as a synthetic mimetic of the Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins, this compound competitively inhibits the binding of these integrins to their natural ligands, such as vitronectin, fibronectin, and osteopontin.[3][4] This inhibition disrupts critical cellular processes including adhesion, migration, proliferation, and survival, which are fundamental to tumor angiogenesis and metastasis.[1][3][4] Preclinical studies have demonstrated its ability to induce apoptosis in endothelial and glioma cells and inhibit tumor growth.[5][6] While showing promise in early-phase clinical trials for glioblastoma, the definitive phase III trial (CENTRIC) did not show an overall survival benefit when combined with standard therapy.[7] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects on cellular signaling.

Core Properties of this compound

This compound is a cyclic pentapeptide with the sequence cyclo[Arg-Gly-Asp-D-Phe-N(Me)Val].[4] Its development originated from efforts to create a conformationally constrained RGD peptide to enhance affinity and selectivity for specific integrin subtypes.[5]

| Property | Data |

| IUPAC Name | 2-[(2S,5R,8S,11S)-5-benzyl-11-{3-[(diaminomethylidene)amino]propyl}-7-methyl-3,6,9,12,15-pentaoxo-8-(propan-2-yl)-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid[8] |

| Chemical Formula | C₂₇H₄₀N₈O₇[1][8] |

| Molar Mass | 588.66 g/mol [8] |

| Structure | A cyclic pentapeptide containing the RGD sequence.[4][5] |

Mechanism of Action and Selectivity

Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that facilitate cell-cell and cell-extracellular matrix (ECM) interactions. The αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, making them attractive therapeutic targets.[1][5]

This compound mimics the RGD motif present in ECM proteins like vitronectin.[4] It binds to the RGD-binding site on αvβ3 and αvβ5 integrins, competitively blocking their interaction with the ECM.[3][4] This disruption of cell adhesion leads to a form of programmed cell death known as anoikis in anchorage-dependent cells like endothelial cells, thereby inhibiting the formation of new blood vessels (angiogenesis).[2][9][10] Furthermore, by targeting these integrins on tumor cells, this compound can directly inhibit tumor cell invasion, proliferation, and survival.[2][3]

Binding Affinity and Selectivity

This compound exhibits high affinity for αvβ3 and αvβ5 integrins while showing significantly lower affinity for other integrins, such as the platelet receptor αIIbβ3, which reduces the risk of affecting blood coagulation.[2][5]

| Target Integrin | IC₅₀ (Inhibitory Concentration 50%) | Reference |

| αvβ3 | 0.6 nM (high affinity) to a range of 3-40 nM | [2][9] |

| αvβ5 | Low nanomolar range (e.g., 3-40 nM) | [2][5] |

| α5β1 | Low nanomolar range | [5][6] |

| αIIbβ3 | Weakly affected; demonstrates high selectivity over this subtype. | [2][5] |

Intracellular Signaling Pathways

Binding of integrins to the ECM triggers intracellular signaling cascades that are crucial for cell survival and proliferation. A key pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at sites of cell adhesion. This compound's inhibition of αvβ3/αvβ5 disrupts this signaling axis.

Upon integrin blockade by this compound, the phosphorylation and activation of FAK and Src are reduced.[10] This leads to downstream inhibition of the Protein Kinase B (AKT) pathway, which is a critical mediator of cell survival.[1] The suppression of the FAK/Src/AKT pathway is a primary mechanism through which this compound induces apoptosis in endothelial and glioma cells.[1][10]

Summary of Preclinical and Clinical Data

Preclinical In Vitro Efficacy

This compound has demonstrated dose-dependent anti-proliferative and pro-apoptotic effects in various cell lines.

| Cell Line | Assay Type | Key Findings | Reference |

| B16 (Murine Melanoma) | Cell Viability (CCK-8) | Time- and dose-dependent inhibition of cell growth. IC₅₀ values determined. | [11][12] |

| A375 (Human Melanoma) | Cell Viability (CCK-8) | Time- and dose-dependent inhibition of cell growth. IC₅₀ values determined. | [11][12] |

| HUVEC (Endothelial) | Detachment / Apoptosis | Induces detachment and apoptosis by inhibiting the FAK/Src/AKT pathway. | [10] |

| Meningioma Cells | Invasion Assay (Transwell) | Significant inhibition of invasion at concentrations as low as 1 µg/mL.[13] | [7] |

| Glioma Cells | Adhesion Assay | Inhibits adhesion to vitronectin. Induces detachment and autophagy-mediated cell death. | [13] |

Clinical Trial Outcomes for Glioblastoma (GBM)

This compound has been extensively studied in patients with glioblastoma, both in recurrent and newly diagnosed settings.

| Trial / Study | Phase | Patient Population | Treatment Arms | Key Outcomes | Reference |

| Reardon et al. (2008) | IIa | Recurrent GBM | This compound 500 mg vs. 2000 mg (twice weekly) | Median OS: 6.5 months (500 mg) vs. 9.9 months (2000 mg). 6-month PFS: 10% (500 mg) vs. 15% (2000 mg).[1] Long-term follow-up showed consistently greater OS rates with the 2000 mg dose.[9] | [1][9] |

| Stupp et al. (2010) | I/IIa | Newly Diagnosed GBM | This compound (500 mg) + standard RT/TMZ | Median OS: 16.1 months. 6-month PFS: 69%. The addition of this compound was well-tolerated.[1] | [1] |

| CENTRIC (EORTC 26071) | III | Newly Diagnosed GBM (MGMT methylated) | This compound (2000 mg) + standard RT/TMZ vs. Standard RT/TMZ alone | No improvement in outcomes. Median OS was 26.3 months in both arms. The addition of this compound did not add significant toxicity but provided no survival benefit.[7] The drug was not pursued further for this indication.[7] | [7][14] |

OS = Overall Survival; PFS = Progression-Free Survival; RT = Radiotherapy; TMZ = Temozolomide; MGMT = O⁶-methylguanine-DNA methyltransferase.

Detailed Experimental Protocols

In Vitro Cell Adhesion Assay

This protocol assesses the ability of this compound to inhibit cell attachment to an ECM-coated surface.

Methodology:

-

Coating: Wells of a 96-well plate are coated with an ECM protein, such as vitronectin (e.g., 0.5 µ g/well ), and incubated for 1 hour at room temperature.[11]

-

Blocking: The coating solution is removed, and remaining non-specific binding sites are blocked with a solution of 1% or 10 mg/mL bovine serum albumin (BSA) in PBS for 1 hour.[11]

-

Cell Preparation: Tumor or endothelial cells are harvested, washed, and resuspended in serum-free medium at a desired density (e.g., 0.1-1.0 x 10⁶ cells/mL).[14]

-

Treatment: The BSA is removed, and wells are washed. This compound (at various concentrations) or a vehicle control is added to the wells.[11]

-

Incubation: The cell suspension is added to the wells and incubated for 30-90 minutes at 37°C to allow for adhesion.[11][14]

-

Washing: Non-adherent cells are removed by gently washing the wells 3-5 times with PBS.[11][14]

-

Staining: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a 0.1% crystal violet solution for at least 10 minutes.[11][13]

-

Quantification: After washing away excess stain, the bound dye is solubilized with 10% acetic acid or a similar solvent. The absorbance is then read on a microplate reader at approximately 570 nm.[11]

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Methodology:

-

Plate Coating: A 96-well plate is pre-chilled on ice. 50 µL of thawed, growth factor-reduced Basement Membrane Extract (BME), such as Matrigel®, is added to each well.[1] The plate is incubated at 37°C for 30-60 minutes to allow the gel to solidify.[1][3]

-

Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in culture medium (e.g., Medium 200PRF with LSGS) at a concentration of 1-2 x 10⁵ cells/mL.[1][15]

-

Treatment and Seeding: The HUVEC suspension is treated with various concentrations of this compound or a vehicle control. Approximately 1.5-3 x 10⁴ cells are then seeded onto the solidified BME.[1]

-

Incubation: The plate is incubated at 37°C for 4 to 18 hours. Tube formation typically begins within 2-4 hours.[1][3]

-

Visualization and Quantification: The formation of capillary-like networks is observed and imaged using a phase-contrast microscope.[3] The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software (e.g., ImageJ).[1]

Western Blotting for FAK/Src Phosphorylation

This protocol is used to determine the effect of this compound on the activation of key signaling proteins.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HUVECs or glioma cells) are cultured to near-confluency and often serum-starved for several hours to reduce basal signaling.[10] Cells are then treated with this compound (e.g., 10-60 µg/mL) for a specific duration (e.g., 10 minutes to 1 hour).[8][10]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[10][16]

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of FAK (e.g., p-FAK Y397) and Src (e.g., p-Src Y418/Y419), as well as antibodies for total FAK and Src as loading controls.[8][10][16]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the relative level of activation.[8]

Conclusion

This compound is a well-characterized selective antagonist of αvβ3 and αvβ5 integrins with a clear mechanism of action centered on the disruption of cell-matrix adhesion and subsequent inhibition of pro-survival signaling pathways like FAK/Src/AKT.[1][10] Its anti-angiogenic and direct anti-tumor properties were robustly demonstrated in preclinical models.[5][6] Despite promising results in early-phase trials for glioblastoma, a pivotal phase III study did not demonstrate a clinical benefit, leading to the cessation of its development for this indication.[7] Nevertheless, the extensive research on this compound has provided invaluable insights into the role of αv integrins in cancer biology and has established a foundation for the development of future integrin-targeted therapies. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in oncology and drug development.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ibidi.com [ibidi.com]

- 6. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 10. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adhesion assay [bio-protocol.org]

- 12. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

- 16. This compound inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cilengitide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilengitide (EMD 121974) is a synthetic cyclic pentapeptide and a first-in-class selective inhibitor of αvβ3 and αvβ5 integrins, with additional activity against the α5β1 integrin.[1][2] Developed as a potential anti-angiogenic and anti-tumor agent, its mechanism of action is centered on the disruption of cell-matrix interactions crucial for tumor growth, invasion, and neovascularization.[3][4] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, including detailed experimental protocols and a summary of its biological activity.

Molecular Structure

This compound is a cyclic peptide based on the Arg-Gly-Asp (RGD) motif, which is a common recognition sequence for integrin binding to extracellular matrix proteins.[5][6] The cyclic structure and the incorporation of a D-amino acid and an N-methylated amino acid contribute to its high affinity and selectivity for its target integrins.[1][2]

The IUPAC name for this compound is 2-[(2S,5R,8S,11S)-5-benzyl-11-{3-[(diaminomethylidene)amino]propyl}-7-methyl-3,6,9,12,15-pentaoxo-8-(propan-2-yl)-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid.[7] Its structure is cyclo(-Arg-Gly-Asp-D-Phe-N-Me-Val-).[8]

Table 1: Molecular and Structural Data for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C27H40N8O7 | [5][7][9] |

| Molecular Weight | 588.656 g/mol (or 588.7 amu) | [5][7][9] |

| CAS Number | 188968-51-6 | [7] |

| Structure | Cyclic pentapeptide: cyclo(-Arg-Gly-Asp-D-Phe-N-Me-Val-) | [8] |

| Appearance | Crystalline solid | [10] |

Chemical Properties

The chemical properties of this compound have been characterized to support its preclinical and clinical development. These properties influence its formulation, administration, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Solubility | DMSO: ≥ 44 mg/mL | [11] |

| Water: 40 mg/mL (pH adjusted to 1 with 1 M HCl) | [11] | |

| PBS (pH 7.2): ~0.5 mg/mL (as trifluoroacetate salt) | [10] | |

| Ethanol: ~1 mg/mL (as trifluoroacetate salt) | [10] | |

| Partition Coefficient (log P) | -2.0 | [8] |

| Density | 1.417 g/mL | [7][9] |

| Stability | Stable for ≥4 years at -20°C as a crystalline solid. Aqueous solutions are recommended to be used within one day. | [10] |

Synthesis

The synthesis of this compound has been approached through various strategies, with solid-phase peptide synthesis (SPPS) being a common method. One patented method describes a solid-phase synthesis approach using Fmoc-amino acids and Wang resin.[12] This method involves the stepwise synthesis of the linear peptide on the resin, followed by on-resin cyclization, cleavage from the resin, and subsequent purification.[12] Different disconnection and cyclization strategies have been investigated to optimize the synthesis, including cyclization at the N-methyl-valyl-arginyl, arginyl-glycyl, or glycyl-aspartyl peptide bonds.[13]

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the competitive inhibition of the binding of extracellular matrix (ECM) proteins, such as vitronectin, fibronectin, and osteopontin, to αvβ3 and αvβ5 integrins.[1][6] These integrins are overexpressed on activated endothelial cells and various tumor cells, playing a crucial role in angiogenesis, tumor invasion, and metastasis.[3][5]

By blocking these interactions, this compound disrupts downstream signaling pathways, including the Focal Adhesion Kinase (FAK), Src, and Akt pathways.[5][7][9] This disruption leads to the induction of apoptosis in proliferating endothelial and tumor cells, thereby inhibiting tumor growth and angiogenesis.[1][4]

Table 3: In Vitro Biological Activity of this compound

| Target Integrin | IC50 (nM) | Assay Conditions | Reference(s) |

| αvβ3 | 0.61 - 4.1 | Cell-free assays | [11][14] |

| αvβ5 | 8.4 - 79 | Cell-free assays | [14] |

| α5β1 | 14.9 | Cell-free assay |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize the activity of this compound.

Integrin Binding Assay (Cell-Free)

This assay quantifies the ability of this compound to inhibit the binding of an ECM protein to purified integrins.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., vitronectin at 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: The plates are washed with PBS and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Incubation with Integrin and Inhibitor: Purified integrin (e.g., αvβ3 or αvβ5) is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.

-

Binding Reaction: The integrin-inhibitor mixture is added to the coated wells and incubated for 1-2 hours at room temperature.

-

Detection: The wells are washed to remove unbound integrin. The bound integrin is detected using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A colorimetric substrate is added, and the absorbance is measured.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Adhesion Assay

This assay measures the effect of this compound on the attachment of cells to an ECM-coated surface.

Methodology:

-

Plate Coating and Blocking: 96-well plates are coated with an ECM protein (e.g., vitronectin or fibronectin) and blocked as described in the integrin binding assay.

-

Cell Preparation: Tumor cells or endothelial cells (e.g., human melanoma M21 cells or HUVECs) are harvested and resuspended in serum-free medium.

-

Inhibition: Cells are pre-incubated with various concentrations of this compound for 30-60 minutes at 37°C.

-

Adhesion: The cell-inhibitor suspension is added to the coated wells and incubated for 1-2 hours at 37°C to allow for cell attachment.

-

Quantification: Non-adherent cells are removed by washing. The remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining or MTT assay).

-

Data Analysis: The concentration of this compound that inhibits cell adhesion by 50% (IC50) is determined.

In Vitro Apoptosis Assay

This assay determines the ability of this compound to induce programmed cell death in target cells.[15]

Methodology:

-

Cell Culture: Target cells (e.g., B16 or A375 melanoma cells) are cultured in appropriate medium.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 12, 24, or 48 hours).

-

Apoptosis Detection: Apoptosis can be assessed using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Caspase Activity Assay: Cell lysates are analyzed for the activity of caspases (e.g., caspase-3/7) using a luminescent or colorimetric substrate.

-

-

Data Analysis: The percentage of apoptotic cells or the level of caspase activity is quantified and compared between treated and untreated cells.

Visualizations

Signaling Pathway of this compound's Anti-Angiogenic and Anti-Tumor Activity

Caption: this compound inhibits integrin-ECM binding, disrupting downstream signaling and promoting apoptosis.

Experimental Workflow for In Vitro Cell Adhesion Assay

References

- 1. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 6. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CN102731627A - Solid-phase synthesis method of this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. tandfonline.com [tandfonline.com]

Cilengitide's Orphan Drug Status for Glioblastoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilengitide, a selective inhibitor of αvβ3 and αvβ5 integrins, was a promising therapeutic candidate for glioblastoma (GBM), the most aggressive primary brain tumor in adults. Its development was supported by a strong preclinical rationale targeting tumor angiogenesis, invasion, and proliferation. This whitepaper provides an in-depth technical overview of this compound's journey, with a focus on its orphan drug designation, the pivotal clinical trials that defined its trajectory, and the molecular pathways it aimed to disrupt. Despite initial promise, the large-scale clinical trials, CENTRIC and CORE, ultimately failed to demonstrate a significant survival benefit, leading to the discontinuation of its development for glioblastoma. This document serves as a comprehensive resource for researchers in the field, offering detailed experimental protocols, quantitative clinical data, and visualizations of the targeted signaling pathways to inform future drug development efforts in neuro-oncology.

Orphan Drug Designation: A Regulatory Overview

This compound was granted orphan drug status for the treatment of glioma by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a designation intended to facilitate the development of drugs for rare diseases.

-

U.S. Food and Drug Administration (FDA): this compound received orphan drug designation for the treatment of malignant glioma on May 27, 2005.[1] However, this designation was later withdrawn on August 15, 2013, following the disappointing results of the Phase III CENTRIC trial.

-

European Medicines Agency (EMA): The EMA also granted orphan drug designation to this compound for the treatment of glioblastoma.[1][2] This designation acknowledged the significant unmet medical need for effective GBM therapies.

The initial orphan status underscored the promising preclinical data and the urgent need for novel treatments for this devastating disease.

Mechanism of Action: Targeting Integrin Signaling

This compound is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which selectively targets and inhibits the αvβ3 and αvβ5 integrins.[3] These integrins are overexpressed on both glioblastoma cells and tumor-associated endothelial cells and play a crucial role in tumor progression by mediating cell-matrix interactions.

Inhibition of αvβ3 and αvβ5 integrins by this compound was shown to disrupt several key signaling pathways implicated in glioblastoma pathogenesis:

-

Focal Adhesion Kinase (FAK)/Src/AKT Pathway: By blocking integrin signaling, this compound was demonstrated to inhibit the FAK/Src/AKT pathway, which is critical for cell survival, proliferation, and migration.[2]

-

Transforming Growth Factor-β (TGF-β) Pathway: Integrins can regulate the activation of TGF-β, a key mediator of glioblastoma's malignant phenotype, including invasion and immunosuppression. This compound was shown to reduce the phosphorylation of Smad2, a downstream effector in the TGF-β pathway.

The multifaceted mechanism of action, targeting both the tumor cells directly and the tumor microenvironment, provided a strong rationale for its clinical investigation in glioblastoma.

Key Clinical Trials: CENTRIC and CORE

The clinical development of this compound for newly diagnosed glioblastoma was primarily driven by two major studies: the Phase III CENTRIC trial and the Phase II CORE trial. These trials were designed based on the hypothesis that the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter, a key predictive biomarker for response to temozolomide, would influence the efficacy of this compound.

Experimental Protocols

The general experimental workflow for both trials involved screening patients for their MGMT promoter status, followed by randomization to receive standard of care with or without this compound.

Standard of Care (Control Arm):

-

Radiotherapy (RT): 60 Gy administered in 30 fractions of 2 Gy, 5 days per week for 6 weeks.[4][5]

-

Temozolomide (TMZ):

This compound Dosing:

Primary and Secondary Endpoints:

Quantitative Data Summary

The results from both the CENTRIC and CORE trials were ultimately disappointing and did not show a statistically significant benefit with the addition of this compound to the standard of care.

Table 1: CENTRIC Trial (MGMT Methylated) - Key Results [8][11][12][13]

| Endpoint | This compound + Standard of Care (n=272) | Standard of Care (n=273) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 26.3 months | 26.3 months | 1.02 (0.81-1.29) | 0.86 |

| Median Progression-Free Survival | 10.6 months | 7.9 months | 0.918 | 0.41 |

Table 2: CORE Trial (MGMT Unmethylated) - Key Results [9][11][12]

| Endpoint | Standard this compound + SoC (n=88) | Intensive this compound + SoC (n=88) | Control (SoC) (n=89) |

| Median Overall Survival | 16.3 months | 14.5 months | 13.4 months |

| Median Progression-Free Survival | 5.6 months | 5.9 months | 4.1 months |

Conclusion and Future Directions

The comprehensive clinical investigation of this compound in glioblastoma, despite its strong preclinical rationale and initial promise, ultimately concluded with the CENTRIC and CORE trials failing to meet their primary endpoints.[11][13] The addition of this compound to standard chemoradiotherapy did not result in a significant improvement in overall survival for patients with either methylated or unmethylated MGMT promoter status.[11][13] Consequently, the clinical development of this compound for glioblastoma was discontinued.

The journey of this compound offers valuable lessons for the neuro-oncology drug development community. While targeting integrins remains a valid therapeutic strategy, the experience with this compound highlights the challenges of translating preclinical efficacy into clinical benefit in a complex and heterogeneous disease like glioblastoma. Future research in this area may need to focus on:

-

Biomarker-driven patient selection: Identifying predictive biomarkers beyond MGMT methylation status to enrich for patient populations more likely to respond to integrin inhibition.

-

Combination therapies: Exploring novel combination strategies that may synergize with integrin inhibitors to overcome resistance mechanisms.

-

Next-generation integrin inhibitors: Developing novel agents with improved pharmacokinetic properties or different target specificities.

The detailed data and methodologies presented in this whitepaper serve as a critical resource for the scientific community to build upon the knowledge gained from the this compound clinical program and to inform the design of future studies aimed at developing effective therapies for glioblastoma.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. mdpi.com [mdpi.com]

- 3. drugs.com [drugs.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Temozolomide during and after Radiotherapy for Newly Diagnosed Glioblastomas : A Prospective Multicenter Study of Korean Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound is a Selective Integrin Inhibitor for αvβ3 and αvβ5 Receptor | MedChemExpress [medchemexpress.eu]

- 8. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing Cilengitide in In Vitro Glioma Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide, a cyclic pentapeptide, is a specific inhibitor of αvβ3 and αvβ5 integrins, which are frequently overexpressed in glioblastoma. These integrins play a crucial role in tumor cell migration, invasion, and angiogenesis. By blocking the interaction of these integrins with the extracellular matrix, this compound can impede the signaling pathways that drive glioma cell motility. These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting glioma cell migration in vitro using two standard methods: the Wound Healing (Scratch) Assay and the Boyden Chamber (Transwell) Assay.

Mechanism of Action: this compound's Impact on Glioma Cell Migration

This compound competitively binds to the RGD (Arginine-Glycine-Aspartic acid) binding site of αvβ3 and αvβ5 integrins. This action disrupts the downstream signaling cascade that promotes cell migration and invasion. A key pathway affected is the Focal Adhesion Kinase (FAK), Src, and Akt signaling axis. Inhibition of this pathway leads to reduced cell adhesion, cytoskeletal reorganization, and ultimately, decreased cell motility.

Signaling Pathway of this compound in Glioma Cells

Caption: this compound inhibits glioma cell migration by blocking integrin signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glioma cell lines from in vitro studies.

Table 1: Effect of this compound on Glioma Cell Proliferation

| Glioma Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Proliferation Inhibition (%) |

| G28 | 5 | 24 | ~18% (apoptosis) |

| G44 | 5 | 24 | ~30% (apoptosis) |

Table 2: Effect of this compound on Glioma Cell Migration and Invasion [1]

| Glioma Cell Line | This compound Concentration (µM) | Assay Type | Effect on Migration/Invasion (% of Control) |

| U87MG | 10 | Migration | 135 ± 15 (Increased) |

| LN-308 | 10 | Migration | 105 ± 12 (No significant effect) |

| LNT-229 | 10 | Migration | 152 ± 18 (Increased) |

| U87MG | 10 | Invasion | 108 ± 9 (No significant effect) |

| LN-308 | 10 | Invasion | 65 ± 7 (Decreased) |

| LNT-229 | 10 | Invasion | 98 ± 11 (No significant effect) |

Note: The unexpected increase in migration in some cell lines with this compound treatment in this particular study highlights the complexity of integrin signaling and the potential for cell-line-specific responses.

Experimental Protocols

Experimental Workflow: In Vitro Glioma Cell Migration Assays

Caption: Workflow for in vitro glioma cell migration assays with this compound.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in a two-dimensional context.

Materials:

-

Glioma cell lines (e.g., U87MG, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

This compound stock solution

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding:

-

Seed glioma cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10^5 to 2 x 10^5 cells/well for U87MG cells).

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Creating the Scratch:

-

Once the cells have formed a confluent monolayer, gently aspirate the culture medium.

-

Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

-

Wash the wells twice with PBS to remove detached cells and debris.

-

-

This compound Treatment:

-

Add fresh culture medium (with or without a reduced serum concentration, e.g., 1% FBS, to minimize proliferation) containing various concentrations of this compound (e.g., 1, 10, 50 µM) to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

-

Return the plate to the incubator.

-

Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

-

-

Data Analysis:

-